2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20184424
InChI: InChI=1S/C21H19N5O/c1-2-12-26-19(22)17(21(27)23-13-14-8-4-3-5-9-14)18-20(26)25-16-11-7-6-10-15(16)24-18/h2-11H,1,12-13,22H2,(H,23,27)
SMILES:
Molecular Formula: C21H19N5O
Molecular Weight: 357.4 g/mol

2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

CAS No.:

Cat. No.: VC20184424

Molecular Formula: C21H19N5O

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide -

Specification

Molecular Formula C21H19N5O
Molecular Weight 357.4 g/mol
IUPAC Name 2-amino-N-benzyl-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Standard InChI InChI=1S/C21H19N5O/c1-2-12-26-19(22)17(21(27)23-13-14-8-4-3-5-9-14)18-20(26)25-16-11-7-6-10-15(16)24-18/h2-11H,1,12-13,22H2,(H,23,27)
Standard InChI Key FMZKYSGDNTXPPP-UHFFFAOYSA-N
Canonical SMILES C=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CC=C4)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-Amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (molecular formula: C21H19N5O\text{C}_{21}\text{H}_{19}\text{N}_5\text{O}) has a molecular weight of 357.4 g/mol. Its IUPAC name, 2-amino-N-benzyl-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide, reflects the arrangement of its functional groups:

  • A pyrroloquinoxaline core with amino and carboxamide substituents at positions 2 and 3.

  • A benzyl group attached to the carboxamide nitrogen.

  • A propenyl (allyl) group at position 1 of the pyrrolo ring.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC21H19N5O\text{C}_{21}\text{H}_{19}\text{N}_5\text{O}
Molecular Weight357.4 g/mol
IUPAC Name2-amino-N-benzyl-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Canonical SMILESC=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CC=C4)N
InChIKeyFMZKYSGDNTXPPP-UHFFFAOYSA-N
PubChem CID1918573

The compound’s three-dimensional conformation, influenced by the propenyl group’s steric effects and the planar quinoxaline ring, likely enhances its binding affinity to biological targets.

Synthesis and Optimization

Synthetic Pathways

The synthesis of pyrroloquinoxaline derivatives typically involves multi-step reactions, as outlined in the available literature:

  • Core Formation: Condensation of quinoxaline precursors with pyrrole derivatives under acidic conditions.

  • Functionalization:

    • Acylation: Activation of the carboxylic acid group using phosphorus oxychloride (POCl3\text{POCl}_3) in dimethylformamide (DMF).

    • Allylation: Introduction of the propenyl group via nucleophilic substitution or palladium-catalyzed coupling.

    • Benzylation: Attachment of the benzyl group to the carboxamide nitrogen using benzyl bromide or similar reagents.

  • Purification: Recrystallization from ethanol or chromatography on silica gel to achieve >95% purity.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
AcylationPOCl3\text{POCl}_3, DMF, 0–5°CSlow addition of reagents to control exothermy
AllylationAllyl bromide, K2CO3\text{K}_2\text{CO}_3, acetoneUse of anhydrous conditions to prevent hydrolysis
BenzylationBenzyl bromide, DIPEA, DCMExcess benzyl bromide to drive reaction completion

Analytical Characterization

Post-synthesis validation employs:

  • HPLC: To confirm purity (>98% in optimized batches).

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR verify substituent positions and stereochemistry.

  • Mass Spectrometry: High-resolution MS confirms molecular ion peaks matching the theoretical mass.

Mechanism of Action and Biological Activity

Kinase Inhibition

The compound exhibits inhibitory activity against protein kinases by competing with ATP for binding at the kinase domain. This mechanism disrupts phosphorylation-dependent signaling pathways, making it a candidate for oncology applications. Key features contributing to its activity include:

  • Hydrogen Bonding: The carboxamide and amino groups form critical interactions with kinase hinge regions.

  • Hydrophobic Interactions: The benzyl and quinoxaline moieties occupy hydrophobic pockets adjacent to the ATP-binding site.

Selectivity and Potency

While specific IC50_{50} values remain undisclosed in public literature, structural analogs demonstrate nanomolar activity against kinases such as EGFR and VEGFR2. The propenyl group may enhance membrane permeability, as seen in allyl-substituted kinase inhibitors.

Research Challenges and Future Directions

Pharmacokinetic Optimization

Current limitations include:

  • Metabolic Stability: Propenyl groups are prone to oxidative metabolism, necessitating prodrug strategies.

  • Solubility: The LogP value (~3.5) indicates moderate hydrophobicity, requiring formulation enhancements.

Target Validation

Ongoing studies aim to identify off-target effects using kinome-wide profiling. Computational docking studies predict affinity for CDK2 and JAK3, warranting experimental validation.

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